1-Pentanamidocyclopentanecarboxamide
Overview
Description
1-Pentanamidocyclopentanecarboxamide is a chemical compound with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring and an amide functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-Pentanamidocyclopentanecarboxamide typically involves the acylation of 1-amino-cyclopentanecarboxamide with valeryl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure high yield and purity. The product is then purified through extraction and drying processes .
Industrial production methods for this compound are not widely documented, but the synthetic route mentioned above can be scaled up for larger quantities. The key steps involve careful control of reaction conditions and purification processes to maintain the quality of the final product.
Chemical Reactions Analysis
1-Pentanamidocyclopentanecarboxamide undergoes various chemical reactions, including:
Acylation: As mentioned, it can be synthesized through acylation reactions.
Substitution: The compound can participate in substitution reactions where the amide group can be modified.
Oxidation and Reduction:
Common reagents used in these reactions include acyl chlorides, bases like triethylamine, and solvents such as dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Pentanamidocyclopentanecarboxamide is primarily used in research settings. Its applications include:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its amide functional group.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for 1-Pentanamidocyclopentanecarboxamide is not well-documented. compounds with similar structures often interact with biological molecules through hydrogen bonding and hydrophobic interactions. The amide group can form hydrogen bonds with proteins and other biomolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
1-Pentanamidocyclopentanecarboxamide can be compared with other cyclic amides and carboxamides. Similar compounds include:
1-Aminocyclopentanecarboxamide: A precursor in the synthesis of this compound.
Valeryl cycloleucine amide: Another compound with a similar amide functional group.
The uniqueness of this compound lies in its specific structure, which combines a cyclopentane ring with an amide group, providing distinct chemical and biological properties.
Properties
IUPAC Name |
1-(pentanoylamino)cyclopentane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-2-3-6-9(14)13-11(10(12)15)7-4-5-8-11/h2-8H2,1H3,(H2,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQOPOVIDARNBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1(CCCC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446454 | |
Record name | 1-Pentanamidocyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177219-40-8 | |
Record name | 1-Pentanamidocyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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